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Compound of Interest

4-[(5-Chloropyridin-2-
Compound Name:
yl)oxy]benzoic acid

CAS No.: 289044-48-0

Cat. No.: B1424968

Get Quote

Executive Summary

4-(5-Chloro-2-pyridyloxy)benzoic acid is a diaryl ether scaffold characterized by a benzoic acid
moiety linked via an ether oxygen to a 2-pyridyl ring substituted with chlorine at the 5-position.
[1] This structural motif is critical in the development of Peroxisome Proliferator-Activated
Receptor (PPAR) agonists and specific herbicide classes (e.g., phenoxy-pyridines). Its
chemical stability and functional groups make it a versatile building block for late-stage
diversification in medicinal chemistry.

Part 1: Chemical Identity & Structural Nomenclature
Core Identifiers
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Parameter Technical Specification

IUPAC Name 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
CAS Registry Number 1259323-85-7

Molecular Formula C12HsCINOs

Molecular Weight 249.65 g/mol

SMILES OC(=0)clccc(Oc2nec(Cl)cc2)ccl

InChl=1S/C12H8CINO3/c13-10-5-6-11(14-

InChl Key
10)17-9-3-1-8(2-4-9)12(15)16/h1-6H,(H,15,16)

Structural Visualization

The compound consists of two aromatic systems connected by an ether linkage.[2] The
electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) during
synthesis, while the carboxylic acid on the phenyl ring allows for further derivatization (e.g.,
amide coupling, esterification).

5-Chloro-2-pyridyl Ring C2 Position _ [ Ether Linkage C4 Position _ [ Benzoic Acid Moiety C1 Position _ [ carboxylic Acid
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Caption: Structural connectivity of 4-(5-chloro-2-pyridyloxy)benzoic acid showing key functional
moieties.

Part 2: Synonyms & Nomenclature Variations

Correct identification requires navigating various naming conventions used in patent literature
and chemical catalogs.

Systematic & Semi-Systematic Names

o Preferred IUPAC: 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
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e Chemical Abstracts (CA) Index Name: Benzoic acid, 4-[(5-chloro-2-pyridinyl)oxy]-

¢ Inverted Name: p-(5-Chloro-2-pyridyloxy)benzoic acid

Functional Class Synonyms

o Ether Derivative: 4-(5-Chloro-2-pyridyloxy)benzoate (referring to the salt/ester form)

o Scaffold Descriptor: 5-Chloro-2-(4-carboxyphenoxy)pyridine

Related Derivatives (Common Confusion Points)
o Methyl Ester: Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate (CAS: 1259323-86-8)

e Phenol Precursor: 4-[(5-chloropyridin-2-yl)oxy]phenol
 Isomeric Form: 3-[(5-chloropyridin-2-yl)oxy]benzoic acid (Meta-isomer)

Part 3: Synthetic Context & Methodology[4]

The synthesis of 4-(5-chloro-2-pyridyloxy)benzoic acid typically employs a Nucleophilic
Aromatic Substitution (SNAr) strategy. This route is favored for its high yield and scalability
compared to metal-catalyzed cross-couplings (e.g., Ullmann ether synthesis).

Synthesis Protocol (SNAr Pathway)

Reaction Principle: The 4-hydroxybenzoic acid (or its ester) acts as the nucleophile, attacking
the electron-deficient 2-position of the 2,5-dichloropyridine. The chlorine at the 2-position is the
leaving group, activated by the adjacent ring nitrogen.

Step-by-Step Methodology:

» Deprotonation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent (DMF or
DMSO). Add a base such as Potassium Carbonate (K2COs, 2.5 eq) or Cesium Carbonate
(Cs2CO0s3, 1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.

e Coupling: Add 2,5-dichloropyridine (1.1 eq) to the reaction mixture.
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¢ Heating: Heat the mixture to 80-120°C for 4—-12 hours. Monitor reaction progress via TLC or
HPLC.

o Workup: Cool the mixture and pour into ice-water. Acidify with 1N HCI to pH ~3 to precipitate
the free acid.

« Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify
via column chromatography (SiOz, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

4-Hydroxybenzoic Acid 2,5-Dichloropyridine
(Nucleophile) (Electrophile)

N
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Caption: SNAr synthetic pathway for 4-(5-chloro-2-pyridyloxy)benzoic acid.

Part 4: Applications & Research Utility
Pharmaceutical Development

e PPAR Agonists: The diaryl ether scaffold is a bioisostere for the fibrate class of drugs. The 5-
chloro-pyridine moiety mimics the lipophilic tail required for binding to the PPAR-alpha or
PPAR-gamma ligand-binding domain.

e Enzyme Inhibition: Used as a core scaffold for designing inhibitors of specific kinases or
metalloproteases where a rigid, linear linker is required.

Agrochemical Intermediates

» Herbicidal Activity: Structurally related to the pyridyloxy-phenoxy-propionate class (e.qg.,
Haloxyfop, Fluazifop). While the benzoic acid itself is often a metabolite or precursor, its
esters exhibit auxin-like herbicidal activity.

Part 5: Safety & Handling

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.

May cause respirato
STOT-SE H335 ) .y. P v
irritation.

Handling Protocol:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation
of dust.

o Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly
closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Effect of (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid (CJ-
42794), a selective antagonist of prostaglandin E receptor subtype 4, on ulcerogenic and
healing responses in rat gastrointestinal mucosa - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. taylorandfrancis.com [taylorandfrancis.com]

 To cite this document: BenchChem. [In-Depth Technical Guide: 4-(5-Chloro-2-
pyridyloxy)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424968/docs#in-depth-technical-guide-4-5-chloro-2-
pyridyloxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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